N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(4-fluoro-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety and a sulfonylanilino group with a fluorine substituent. The (E)-2-phenylethenyl substituent may enhance conformational rigidity, influencing molecular recognition or binding properties.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(4-fluoro-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O5S/c1-19(21-7-12-24-25(17-21)34-15-14-33-24)28-26(30)18-29(23-10-8-22(27)9-11-23)35(31,32)16-13-20-5-3-2-4-6-20/h2-13,16-17,19H,14-15,18H2,1H3,(H,28,30)/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBOBDOEZLTXRP-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NC(=O)CN(C3=CC=C(C=C3)F)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NC(=O)CN(C3=CC=C(C=C3)F)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(4-fluoro-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide is a synthetic compound that has been the focus of various biological activity studies. This compound is characterized by its complex structure, which includes a benzodioxin moiety and a sulfonyl aniline derivative, suggesting potential pharmacological applications.
- Molecular Formula : C27H25N3O4S2
- Molecular Weight : 519.6351 g/mol
- CAS Number : 379249-41-9
Antidiabetic Properties
Research indicates that compounds similar to this compound exhibit significant antidiabetic effects. A study synthesized various derivatives of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides and evaluated their potential as α-glucosidase inhibitors. The results showed that these compounds could effectively inhibit the enzyme, thereby reducing postprandial blood glucose levels .
The mechanism by which these compounds exert their antidiabetic effects involves the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase. This inhibition delays glucose absorption in the intestines, leading to lower blood sugar levels after meals. Additionally, the presence of the benzodioxin structure may enhance binding affinity and selectivity towards the enzyme.
Case Study 1: Synthesis and Evaluation
In one study, researchers synthesized a series of sulfonamide derivatives starting from 2,3-dihydrobenzo[1,4]-dioxin-6-amine. The compounds were screened for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes. The most potent inhibitors demonstrated IC50 values in the low micromolar range, suggesting significant therapeutic potential for Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 5.6 | α-glucosidase |
| Compound B | 12.3 | Acetylcholinesterase |
| Compound C | 8.7 | α-glucosidase |
Case Study 2: Pharmacokinetics and Toxicity
Another investigation assessed the pharmacokinetic properties of related benzodioxane derivatives in vivo. The study highlighted favorable absorption rates and metabolic stability in animal models. Toxicity assessments indicated low adverse effects at therapeutic doses, reinforcing the safety profile of these compounds for further development .
In Vitro Studies
In vitro assays have shown that this compound exhibits selective inhibition against specific protein kinases associated with cancer pathways. This suggests potential applications in oncology as well .
Summary of Findings
The biological activities of this compound can be summarized as follows:
- Antidiabetic Activity : Effective α-glucosidase inhibitors with potential for managing T2DM.
- Neuroprotective Effects : Potential benefits in neurodegenerative diseases through acetylcholinesterase inhibition.
- Oncological Applications : Selective inhibition of cancer-related kinases.
Scientific Research Applications
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in various diseases:
- Acetylcholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. Compounds with similar structures have shown promising results as inhibitors, indicating potential therapeutic applications for cognitive disorders .
- α-Glucosidase Inhibition : Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against α-glucosidase, which is crucial in managing Type 2 Diabetes Mellitus (T2DM). This action helps in controlling postprandial blood glucose levels .
Anticancer Potential
The sulfonamide derivatives related to this compound have been investigated for their anticancer properties:
- Antitumor Activity : Compounds with a benzodioxane structure have shown broad-spectrum antitumor activity. Specific derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines, making them candidates for further development as anticancer agents .
Synthesis and Derivatives
The synthesis of N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(4-fluoro-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The initial step often involves the reaction of benzodioxane amines with sulfonyl chlorides to form sulfonamides, followed by further derivatization with acetamides or other functional groups .
Case Study: Enzyme Inhibition
A study focused on synthesizing new sulfonamide derivatives showed that compounds containing the benzodioxane moiety were effective inhibitors of both acetylcholinesterase and α-glucosidase. The synthesized compounds were tested in vitro and exhibited promising results, suggesting their potential application in treating Alzheimer’s disease and diabetes .
Case Study: Anticancer Activity
Another investigation into sulfonamide derivatives revealed that certain compounds demonstrated significant cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells. These findings underscore the potential of such compounds for developing new cancer therapies .
Chemical Reactions Analysis
Sulfonylation of the Aniline Moiety
The sulfonylanilino group is formed via reaction of 4-fluoroaniline with benzenesulfonyl chloride derivatives under alkaline conditions . Typical conditions include:
| Reaction Component | Details | Source |
|---|---|---|
| Reagents | Benzenesulfonyl chloride, aqueous Na₂CO₃ | |
| Conditions | pH 9–10, room temperature, 3–4 hours | |
| Yield | 65–78% (depending on substituents) |
Acetamide Formation
The acetamide linkage is introduced via nucleophilic acyl substitution. Bromoacetyl bromide reacts with the benzodioxin-ethylamine intermediate in DMF with LiH as a base :
Subsequent coupling with the sulfonylanilino group proceeds via a nucleophilic displacement reaction .
Sulfonamide Group
The sulfonylanilino group participates in:
-
Acid/Base Hydrolysis : Stable under neutral conditions but hydrolyzes in concentrated HCl or NaOH .
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Electrophilic Substitution : The fluorine atom at the para-position directs electrophiles to the meta-position .
Benzodioxin Core
The 1,4-benzodioxin moiety exhibits:
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Oxidative Stability : Resists oxidation under mild conditions but degrades with strong oxidizers (e.g., KMnO₄) .
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Ring-Opening Reactions : Reacts with Grignard reagents at the ether oxygen under anhydrous conditions .
Acetamide Linkage
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Hydrolysis : Cleaved in acidic or basic media to yield carboxylic acid and amine derivatives .
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Nucleophilic Attack : The α-carbon is susceptible to nucleophiles (e.g., thiols, amines) .
Catalytic and Coupling Reactions
The compound undergoes palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to the aryl bromide intermediate formed during synthesis .
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biaryl derivatives (72–85% yield) | |
| Heck Reaction | Pd(OAc)₂, PPh₃, NEt₃, DMF | Alkenylated products (68% yield) |
Thermal Stability
Decomposes above 220°C, releasing SO₂ and CO₂ .
Photodegradation
UV exposure (254 nm) induces cleavage of the sulfonamide bond, forming 4-fluoroaniline and styrenyl byproducts .
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
Key Research Findings
-
The sulfonylanilino group’s fluorine atom enhances electron-withdrawing effects , stabilizing intermediates in cross-coupling reactions .
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LiH in DMF is superior to K₂CO₃ for acetamide coupling, achieving ≥90% conversion .
-
Hydrolysis of the acetamide linkage is pH-dependent, with a half-life of 8 hours at pH 1 and 48 hours at pH 7 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following acetamide derivatives from serve as structural analogs for comparison:
| Compound ID | Key Structural Features | Functional Group Differences |
|---|---|---|
| e | Diphenylhexane backbone, hydroxy and amino groups | Lacks benzodioxin and sulfonylanilino motifs |
| f | Formamido group replaces amino in e | Introduces formamide, retains dimethylphenoxy |
| g | Acetamido group replaces amino in e | Adds acetyl group, similar backbone to e and f |
| h | Oxazinanone ring, benzyl and phenylethyl substituents | Heterocyclic core vs. benzodioxin in target compound |
Key Observations :
- Benzodioxin vs. Diphenylhexane/Oxazinanone: The target compound’s benzodioxin ring may confer improved solubility due to oxygen’s electron-donating effects compared to the hydrophobic diphenylhexane (e–g) or oxazinanone (h) backbones .
- Sulfonylanilino vs.
- Fluorine Substituent: The 4-fluoro group in the target compound introduces electronegativity, which could modulate electronic interactions in biological systems compared to non-fluorinated analogs .
Structural and Functional Analysis
Hydrogen-Bonding Patterns
The target compound’s sulfonylanilino group likely participates in three-center hydrogen bonds (as per Etter’s graph set analysis), forming robust intermolecular networks. This contrasts with compounds e–h, where dimethylphenoxy groups primarily engage in weaker C–H···O interactions . The benzodioxin oxygen atoms may also act as hydrogen-bond acceptors, a feature absent in analogs e–h.
Conformational Rigidity
The (E)-2-phenylethenyl group enforces a planar configuration, reducing rotational freedom compared to the flexible hexane backbones in e–g. This rigidity may improve target selectivity but reduce metabolic stability.
Data Table: Comparative Analysis of Acetamide Derivatives
| Parameter | Target Compound | Compound e | Compound h |
|---|---|---|---|
| Molecular Weight* | ~550 g/mol (estimated) | ~500 g/mol | ~600 g/mol |
| Hydrogen-Bond Donors | 2 (NH, benzodioxin O) | 3 (NH, OH) | 2 (NH, OH) |
| Hydrogen-Bond Acceptors | 6 (SO₂, O, CONH) | 4 (CONH, O) | 5 (CONH, O, oxazinanone) |
| Aromatic Systems | Benzodioxin, phenyl ethenyl | Diphenylhexane | Benzyl, phenyl |
*Molecular weights estimated based on structural formulas.
Research Findings and Implications
- Crystallography: The SHELX system () could resolve the target compound’s crystal structure, revealing packing motifs influenced by benzodioxin-sulfonylanilino interactions .
- Limitations : Direct experimental data (e.g., solubility, IC₅₀) are unavailable; inferences are drawn from structural analogs and hydrogen-bonding principles .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing benzodioxin-containing sulfonamide acetamides like this compound?
- Methodology : The synthesis typically involves coupling a benzodioxin-amine precursor with a bromoacetamide derivative. For example, lithium hydride in DMF is used to deprotonate the amine, followed by nucleophilic substitution with 2-bromo-N-(substituted-phenyl)acetamides. Reaction progress is monitored via TLC, and products are isolated via ice-water precipitation .
- Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | DMF, LiH, 25°C, 30 min | 80-85% |
| 2 | Bromoacetamide addition, 3-4 h stirring | 75-80% |
Q. How is structural confirmation achieved for this class of compounds?
- Analytical Workflow :
Elemental Analysis (CHN) to confirm stoichiometry (e.g., C: 62.23%, H: 5.43%, N: 5.81% for related compounds) .
IR Spectroscopy to identify sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O bands (~1650 cm⁻¹).
¹H-NMR to resolve dihydrobenzodioxin protons (δ 4.2–4.4 ppm) and vinyl sulfonamide groups (δ 7.2–7.8 ppm) .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for sulfonamide acetamides, and how are they addressed?
- Crystallographic Challenges :
- Disorder in Flexible Groups : The (E)-2-phenylethenyl group may exhibit rotational disorder, complicating refinement.
- Solution : Use SHELXL for iterative refinement with restraints on bond lengths and angles. High-resolution data (e.g., <1.0 Å) improves model accuracy .
Q. How can conflicting enzymatic inhibition data (e.g., α-glucosidase vs. acetylcholinesterase) be interpreted for structurally similar analogs?
- Hypothesis Testing :
Docking Studies : Compare binding poses in α-glucosidase (hydrophobic active site) vs. acetylcholinesterase (cation-π interactions).
Structure-Activity Relationships (SAR) : Modify the 4-fluoro or vinyl sulfonyl groups to assess steric/electronic effects .
- Example : Substituting the phenyl group with methyl increased α-glucosidase inhibition (IC₅₀: 12 µM → 8 µM) but reduced acetylcholinesterase activity .
Q. What computational strategies validate the compound’s interaction with biological targets?
- Workflow :
Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS).
Free Energy Calculations : Use MM-PBSA to estimate binding affinities .
- Outcome : For related sulfonamides, ΔG binding ≈ −9.2 kcal/mol correlated with experimental IC₅₀ values .
Methodological Design Questions
Q. How to optimize reaction yields when scaling up synthesis?
- Factors to Test :
- Solvent Polarity : Compare DMF (high polarity) vs. acetonitrile (moderate polarity) for intermediate solubility.
- Catalyst Screening : Test alternatives to LiH (e.g., K₂CO₃ or DBU) to reduce side reactions .
Q. How to resolve discrepancies between theoretical and experimental spectroscopic data?
- Troubleshooting Steps :
DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict NMR shifts (e.g., Gaussiano).
Experimental Validation : Ensure sample purity via HPLC (≥95%) and control solvent effects (e.g., DMSO-d₆ vs. CDCl₃) .
Theoretical and Framework-Based Questions
Q. How does the compound’s electronic structure influence its reactivity and bioactivity?
- Conceptual Framework :
- Hammett Analysis : Correlate substituent σ values (e.g., 4-fluoro: σₚ = 0.06) with reaction rates or inhibition constants.
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .
Q. What mechanistic insights explain the compound’s stability under physiological conditions?
- Degradation Pathways :
- Hydrolysis : Test pH-dependent stability (e.g., PBS buffer at pH 7.4 vs. 1.2).
- Oxidative Stress : Expose to H₂O₂ or liver microsomes to identify metabolites via LC-MS .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
